molecular formula C19H20ClN3O4 B2763778 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate CAS No. 926537-64-6

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate

Cat. No.: B2763778
CAS No.: 926537-64-6
M. Wt: 389.84
InChI Key: HTQKZFGMQMVXKQ-UHFFFAOYSA-N
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Description

    Starting Materials: 4-(4-Methoxyphenyl)piperazine and ethyl chloroacetate.

    Reaction Conditions: The piperazine intermediate is reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide to introduce the oxoethyl group, forming 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl acetate.

  • Formation of the Chloropyridine Carboxylate

      Starting Materials: 2-Chloropyridine-3-carboxylic acid.

      Reaction Conditions: The final step involves esterification of 2-chloropyridine-3-carboxylic acid with the oxoethyl intermediate under acidic conditions to yield the target compound.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate typically involves multiple steps:

    • Formation of the Piperazine Intermediate

        Starting Materials: 4-Methoxyphenylamine and ethylene glycol.

        Reaction Conditions: The reaction is carried out under reflux conditions with a suitable catalyst to form 4-(4-Methoxyphenyl)piperazine.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s pharmacological properties.
    • Reduction

      • The carbonyl group in the oxoethyl linker can be reduced to a hydroxyl group, which may affect the compound’s solubility and reactivity.
    • Substitution

      • The chlorine atom in the pyridine ring can be substituted with various nucleophiles, leading to a range of derivatives with different biological activities.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

      Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

      Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Major Products

      Oxidation: 2-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate.

      Reduction: 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-hydroxyethyl 2-chloropyridine-3-carboxylate.

      Substitution: Various derivatives depending on the nucleophile used, such as 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-aminopyridine-3-carboxylate.

    Scientific Research Applications

    Chemistry

    In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

    Biology

    Biologically, 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate is studied for its potential as a ligand for various receptors, including adrenergic and serotonergic receptors. This makes it a candidate for developing new drugs targeting neurological disorders.

    Medicine

    In medicine, this compound is explored for its potential therapeutic effects. It may act as an antagonist or agonist for specific receptors, offering possibilities for treating conditions such as depression, anxiety, and cardiovascular diseases.

    Industry

    Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its ability to interact with biological targets makes it valuable for creating new active ingredients.

    Mechanism of Action

    The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). By binding to these receptors, it can modulate their activity, leading to various physiological effects. For example, it may inhibit or activate adrenergic receptors, affecting neurotransmitter release and vascular tone.

    Comparison with Similar Compounds

    Similar Compounds

      Trazodone: An antidepressant that also features a piperazine ring.

      Naftopidil: Used for treating benign prostatic hyperplasia, also containing a piperazine moiety.

      Urapidil: An antihypertensive agent with a similar structural framework.

    Uniqueness

    2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its methoxyphenyl group and chloropyridine carboxylate moiety provide a unique interaction profile with biological targets, potentially offering advantages in selectivity and efficacy over similar compounds.

    Properties

    IUPAC Name

    [2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H20ClN3O4/c1-26-15-6-4-14(5-7-15)22-9-11-23(12-10-22)17(24)13-27-19(25)16-3-2-8-21-18(16)20/h2-8H,9-13H2,1H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HTQKZFGMQMVXKQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC(=O)C3=C(N=CC=C3)Cl
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H20ClN3O4
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    389.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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